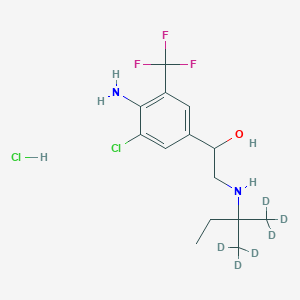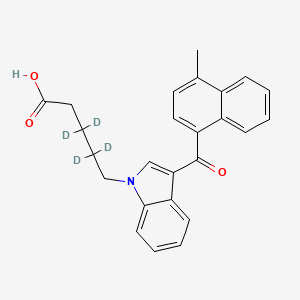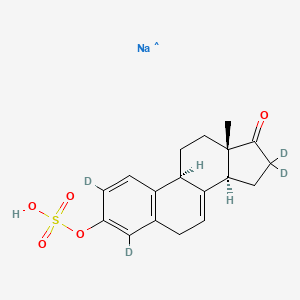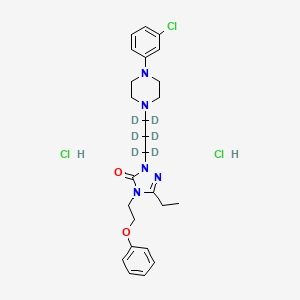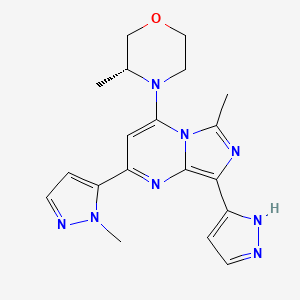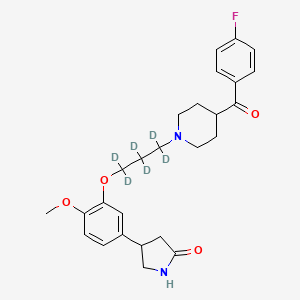
Iodobananin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iodobananin involves the incorporation of an iodine atom into the bananin structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable adamantane derivative.
Iodination: The adamantane derivative undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions.
Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to iodination in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iodobananin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding the parent bananin compound.
Substitution: This compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Bananin.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Iodobananin has several scientific research applications, including:
Biology: Studied for its inhibitory effects on viral enzymes, particularly the SARS Coronavirus helicase.
Medicine: Potential therapeutic agent for the treatment of viral infections due to its antiviral properties.
Industry: Utilized in the development of antiviral drugs and as a chemical intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
Iodobananin exerts its effects by inhibiting the ATPase activity of the SARS Coronavirus helicase. The compound binds to the helicase enzyme, preventing it from hydrolyzing ATP, which is essential for the unwinding of viral RNA during replication. This inhibition disrupts the viral replication process, thereby reducing the viral load .
Vergleich Mit ähnlichen Verbindungen
Iodobananin is part of the bananin family, which includes several similar compounds:
Bananin: The parent compound without the iodine atom.
Vanillinbananin: A derivative with a vanillin moiety.
Ansabananin: A derivative with an ansa bridge structure.
Eubananin: A derivative with a different substitution pattern.
Adeninobananin: A derivative with an adenine moiety.
Uniqueness
This compound is unique due to its potent inhibitory effects on the SARS Coronavirus helicase, which is not observed in other bananin derivatives. The presence of the iodine atom enhances its binding affinity to the enzyme, making it a more effective inhibitor .
Eigenschaften
Molekularformel |
C14H14INO9 |
|---|---|
Molekulargewicht |
467.17 g/mol |
IUPAC-Name |
5-hydroxy-2-iodo-6-methyl-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14INO9/c1-5-8(17)7(6(10(18)19)9(15)16-5)14-23-11(20)2-12(21,24-14)4-13(22,3-11)25-14/h17,20-22H,2-4H2,1H3,(H,18,19) |
InChI-Schlüssel |
HCDBOXMXKHRPSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)I)C(=O)O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


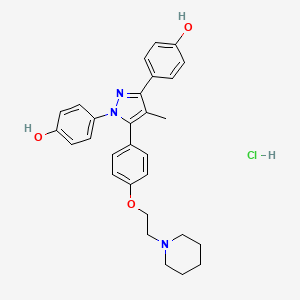
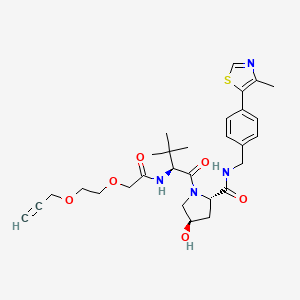
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)

![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
